molecular formula C25H26O6 B600485 2'-Hydroxylupalbigenin CAS No. 90686-13-8

2'-Hydroxylupalbigenin

Cat. No.: B600485
CAS No.: 90686-13-8
M. Wt: 422.47
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Hydroxylupalbigenin (IUPAC name: 6,3'-diprenyl-5,7,2',4'-tetrahydroxyisoflavone) is a diprenylated isoflavonoid predominantly isolated from Lupinus albus (white lupin) roots and root nodules . Structurally, it features hydroxyl groups at positions 5, 7, 2', and 4', with prenyl (3-methylbut-2-enyl) substitutions at C-6 and C-3' (Figure 1). It is also referred to as angustone A in certain taxonomic contexts . This compound is notable for its role in plant-microbe interactions, particularly in modulating rhizobial symbiosis and inhibiting microbial growth .

Properties

CAS No.

90686-13-8

Molecular Formula

C25H26O6

Molecular Weight

422.47

IUPAC Name

3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C25H26O6/c1-13(2)5-7-16-19(26)10-9-15(23(16)28)18-12-31-21-11-20(27)17(8-6-14(3)4)24(29)22(21)25(18)30/h5-6,9-12,26-29H,7-8H2,1-4H3

SMILES

CC(=CCC1=C(C=CC(=C1O)C2=COC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)O)C

Synonyms

6,3′-Diprenyl-2′-hydroxygenistein;  3-[2,4-Dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one;  Angustone A

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,2’,4’-Tetrahydroxy-6,3’-diprenylisoflavone typically involves the prenylation of isoflavone precursors. The reaction conditions often include the use of prenyl bromide or prenyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources, such as the leaves of Cudrania tricuspidata, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized chemical reactions involving prenylation of isoflavone derivatives under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

5,7,2’,4’-Tetrahydroxy-6,3’-diprenylisoflavone undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Halogenation or nitration can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different biological activities.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex flavonoids and other bioactive molecules.

    Biology: Investigated for its role in modulating cellular signaling pathways and gene expression.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.

    Industry: Utilized in the development of natural health products and dietary supplements due to its beneficial biological activities.

Mechanism of Action

The mechanism of action of 5,7,2’,4’-Tetrahydroxy-6,3’-diprenylisoflavone involves multiple molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and upregulates the expression of antioxidant enzymes.

    Anti-inflammatory Activity: It inhibits the activation of pro-inflammatory signaling pathways, such as NF-κB and MAPK.

    Anticancer Activity: It induces apoptosis in cancer cells through the activation of p53 and the generation of reactive oxygen species (ROS).

Comparison with Similar Compounds

Comparison with Structurally Similar Isoflavonoids

Structural Features

Key structural distinctions between 2'-hydroxylupalbigenin and related isoflavonoids are summarized in Table 1.

Compound Prenylation Sites Hydroxylation Sites Additional Modifications Source
This compound C-6, C-3' 5, 7, 2', 4' None Lupinus albus
Lupalbigenin C-6, C-3' 5, 7, 4' Lacks 2'-OH Lupinus albus
Luteone C-6 5, 7, 2', 4' Monoprenylated Lupinus luteus
Wighteone C-6 5, 7, 4' Monoprenylated Flemingia wighteana
2'-Hydroxygenistein None 5, 7, 2', 4' Non-prenylated Lupinus albus

Table 1. Structural comparison of this compound with related isoflavonoids .

Key Observations:

  • The 2'-hydroxyl group in this compound distinguishes it from lupalbigenin, which lacks this substituent .
  • Diprenylation at C-6 and C-3' differentiates it from monoprenylated analogs like luteone and wighteone .

Antimicrobial and Symbiotic Effects

This compound exhibits stronger growth inhibition against Rhizobium lupini compared to non-hydroxylated or monoprenylated analogs (Table 2).

Compound Inhibition of R. lupini Growth Adsorption on R. lupini Membranes (nmol/mg protein)
This compound High 120 (estimated)
Lupalbigenin Moderate 380
Luteone Moderate 250
Wighteone Low 300
2'-Hydroxygenistein None 2.3

Table 2. Biological activity and adsorption properties of this compound and related compounds .

Mechanistic Insights:
  • The 2'-hydroxyl group enhances antimicrobial activity by increasing molecular polarity and interaction with microbial membranes .
  • Despite lower adsorption on R.

Fungal Metabolism

Unlike luteone and wighteone, this compound is resistant to hydration by Aspergillus flavus, a fungus that typically modifies prenyl groups in isoflavonoids (Table 3) .

Compound Metabolism by A. flavus Product Formed
Luteone Hydrated at C-6 prenyl Dihydrofurano derivative
Wighteone Hydrated at C-6 prenyl Dihydrofurano derivative
This compound No hydration Unmodified

Table 3. Fungal metabolism of prenylated isoflavonoids .

Ecological Significance

  • Nodulation Specificity: this compound accumulates in L. albus root nodules and acts as a weak nodulation signal, unlike non-prenylated isoflavones .
  • Compartmentalization : It is sequestered in root cell walls and vesicles, reducing autotoxicity while maintaining bioactivity against pathogens .

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